

A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate

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Compound of Interest		
Compound Name:	Cyproterone acetate (Standard)	
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This document provides an in-depth overview of the core physicochemical properties of the Cyproterone Acetate (CPA) standard. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its biological signaling pathway and a typical analytical workflow.

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal compound renowned for its potent antiandrogenic and progestational activities.[1][2][3] It is a derivative of 17α -hydroxyprogesterone and is structurally classified as a 20-oxo steroid, a 3-oxo- Δ^4 steroid, and a chlorinated steroid.[1] CPA functions primarily as a competitive antagonist of the androgen receptor (AR), making it effective in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism.[1][2][4] Additionally, its progestogenic properties exert a negative feedback mechanism on the hypothalamo-pituitary axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular testosterone production.[1][5]

Physicochemical and Pharmacokinetic Properties



The fundamental properties of the Cyproterone Acetate standard are summarized in the tables below, providing a consolidated view of its chemical identity, physical characteristics, and key pharmacokinetic parameters.

Table 1: General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	[(1S,2S,3S,5R,11R,12S,15R,1 6S)-15-acetyl-9-chloro-2,16- dimethyl-6-oxo-15- pentacyclo[9.7.0.0 ² , ⁸ .0 ³ , ⁵ .0 ¹² , ¹⁶] octadeca-7,9-dienyl] acetate	[1][6]
CAS Number	427-51-0	[1][6][7]
Molecular Formula	C24H29ClO4	[1][3][6][7]
Molecular Weight	416.94 g/mol	[1][3][6][7]
Appearance	White to off-white, odorless, crystalline powder/solid.	[5][6][8][9]
Purity	≥98%	[7][10]

Table 2: Physical and Spectroscopic Properties

Property	Value	Source(s)
Melting Point	200-215 °C (Range from various sources)	[1][6][9][11][12]
UV/Vis λmax	280 - 281 nm in Methanol	[1][10][13]
Optical Rotation	+152° to +157° at 20 °C	[1]
Density	~1.27 g/cm³	[11]
Refractive Index	~1.582	[11]
Infrared Spectrum	Conforms to standard	[6]



Table 3: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	Practically insoluble.	[5][8][9][13][14]
Solubility Profile	Very soluble in dichloromethane and chloroform; freely soluble in acetone; soluble in methanol and ethanol; sparingly soluble in anhydrous ethanol.	[1][5][8][9][10][13]
LogP (Octanol/Water)	3.6 - 3.96	[1][2][3]
pKa (Strongest Acidic)	17.83	[2]
pKa (Strongest Basic)	-5.6	[2]

Table 4: Pharmacokinetic Parameters

Property	Value	Source(s)
Bioavailability	Almost complete (88-100%) following oral administration.	[1][4]
Protein Binding	~96%, almost exclusively to plasma albumin.	[1][4]
Metabolism	Primarily hepatic, via CYP3A4 enzyme, to its active metabolite 15β-hydroxycyproterone acetate.	[1][4]
Elimination Half-life	1.6 - 4.3 days (Oral)	[1][4]
Excretion	Approximately 33% via urine and 60% via feces.	[1][5]

Experimental Protocols

Foundational & Exploratory





Detailed methodologies are crucial for the accurate analysis and quality control of Cyproterone Acetate.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is widely used for the quantification of Cyproterone Acetate in pharmaceutical formulations.[15][16][17]

- Objective: To determine the purity and concentration of Cyproterone Acetate.
- Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
- Column: A reversed-phase C18 column (e.g., μBondapak C18, 10-μm, 300 × 3.9 mm) is typically used.[16]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, commonly in a 60:40 ratio.[16][17] The mobile phase should be filtered through a 0.45-μm filter and degassed prior to use.[16]
- Flow Rate: A typical flow rate is 1.5 mL/min.[16]
- Detection: UV detection at a wavelength of 214 nm, 254 nm, or 281 nm.[16][17][18]
- Standard Preparation: A standard solution of Cyproterone Acetate is prepared in the mobile phase at a known concentration (e.g., 100 μg/mL).[16]
- Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of CPA is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
- Quantification: The peak area of the sample is compared to the peak area of the external standard for quantification.[16]

3.2. UV-Vis Spectrophotometry for Identification

This technique is used for qualitative identification and can be employed for quantification.



- Objective: To confirm the identity of Cyproterone Acetate based on its UV absorption profile.
- Instrumentation: A calibrated UV-Vis spectrophotometer.
- Procedure:
 - Prepare a dilute solution of Cyproterone Acetate in a suitable solvent, such as methanol.
 - Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.
 - The resulting spectrum should exhibit a maximum absorbance (λmax) at approximately
 281 nm.[1][13]

3.3. Solubility Determination

The solubility of CPA in various solvents has been systematically determined.[19] A common method is the isothermal shake-flask method.

- Objective: To determine the saturation solubility of Cyproterone Acetate in a specific solvent at a given temperature.
- Procedure:
 - An excess amount of solid Cyproterone Acetate is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated (e.g., in a constant temperature shaker bath) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
 - After equilibration, the suspension is allowed to settle.
 - An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 μm syringe filter) to remove any undissolved solid.
 - The concentration of Cyproterone Acetate in the filtrate is then determined using a validated analytical method, such as HPLC or UV spectrophotometry.

Mandatory Visualizations



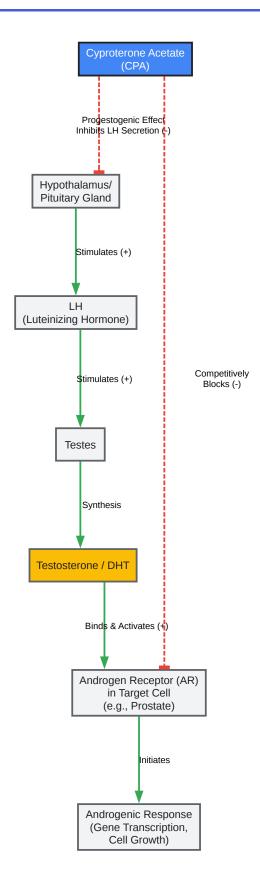




4.1. Signaling Pathway of Cyproterone Acetate

CPA exerts its therapeutic effects through a dual mechanism of action, which involves direct androgen receptor blockade and indirect reduction of androgen synthesis.





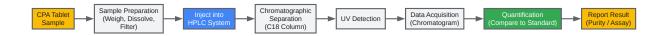
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Caption: Mechanism of action for Cyproterone Acetate.



4.2. Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quality control analysis of Cyproterone Acetate tablets using HPLC.



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Caption: HPLC analysis workflow for Cyproterone Acetate.

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